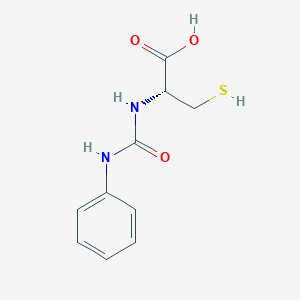
N-(Phenylcarbamoyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)-L-cysteine: is an organic compound that consists of a phenylcarbamoyl group attached to the amino acid L-cysteine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: L-cysteine and phenyl isocyanate.
Solvent: A suitable solvent such as dichloromethane or acetonitrile.
Temperature: The reaction is usually conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.
科学研究应用
N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the production of specialty chemicals and materials.
作用机制
N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.
相似化合物的比较
- N-(Phenylcarbamoyl)-D-cysteine
- N-(Phenylcarbamoyl)-L-serine
- N-(Phenylcarbamoyl)-L-alanine
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
属性
CAS 编号 |
827612-85-1 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC 名称 |
(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |
InChI 键 |
UWFUPIFVLRGXIJ-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















